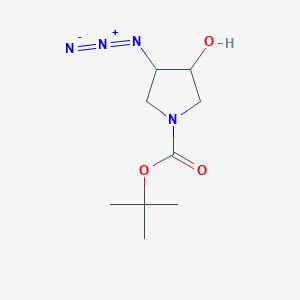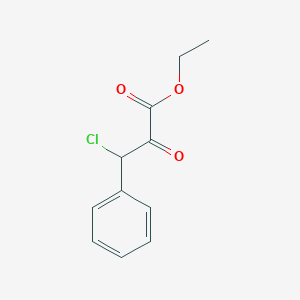
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester
Overview
Description
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester is a synthetic organic compound that belongs to the class of iodinated tyrosine derivatives This compound is characterized by the presence of two iodine atoms attached to the phenyl ring and a methyl ester group attached to the tyrosine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester typically involves the iodination of l-tyrosine followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions need to be carefully controlled to ensure selective iodination at the desired positions on the phenyl ring.
After iodination, the resulting diiodo-l-tyrosine is subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester. The reaction is typically conducted under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of iodine and other reagents. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine methyl ester.
Substitution: Various substituted tyrosine methyl esters depending on the nucleophile used.
Scientific Research Applications
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Studied for its potential role in modulating biological pathways involving iodine.
Medicine: Investigated for its potential use in diagnostic imaging and radiotherapy due to its iodine content.
Industry: Utilized in the development of iodinated contrast agents for medical imaging.
Mechanism of Action
The mechanism of action of o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester involves its interaction with molecular targets that are sensitive to iodine. The compound can be incorporated into biological molecules, affecting their structure and function. The iodine atoms can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active tyrosine derivative.
Comparison with Similar Compounds
Similar Compounds
l-Tyrosine: The parent compound without iodine substitution.
3,5-Diiodo-l-tyrosine: Similar compound without the methyl ester group.
o-(4-Hydroxyphenyl)-l-tyrosine methyl ester: Similar compound without iodine substitution.
Uniqueness
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester is unique due to the presence of both iodine atoms and the methyl ester group. This combination imparts distinct chemical properties, such as increased molecular weight and potential for specific biological interactions. The iodine atoms enhance the compound’s utility in applications requiring radiopacity, while the ester group improves its solubility and stability.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQUHHTCGWFOR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15I2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)






![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)



